![molecular formula C12H13NO2 B12535705 (1R,4S)-3-Phenyl-2-oxa-3-azabicyclo[2.2.2]octan-6-one CAS No. 702700-68-3](/img/structure/B12535705.png)
(1R,4S)-3-Phenyl-2-oxa-3-azabicyclo[2.2.2]octan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,4S)-3-Phenyl-2-oxa-3-azabicyclo[222]octan-6-one is a bicyclic compound that features a unique structure combining an oxazabicyclo framework with a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-3-Phenyl-2-oxa-3-azabicyclo[2.2.2]octan-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amine with an epoxide, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(1R,4S)-3-Phenyl-2-oxa-3-azabicyclo[2.2.2]octan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
(1R,4S)-3-Phenyl-2-oxa-3-azabicyclo[2.2.2]octan-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1R,4S)-3-Phenyl-2-oxa-3-azabicyclo[2.2.2]octan-6-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
(1R,4S)-3-Phenyl-2-oxa-3-azabicyclo[2.2.2]octan-6-one: Unique due to its specific bicyclic structure and phenyl substitution.
Other Oxazabicyclo Compounds: Share the bicyclic framework but differ in substituents and functional groups.
Phenyl-Substituted Bicyclic Compounds: Similar in having a phenyl group but may have different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of an oxazabicyclo framework with a phenyl group, which imparts specific chemical and biological properties not found in other similar compounds.
Propiedades
Número CAS |
702700-68-3 |
|---|---|
Fórmula molecular |
C12H13NO2 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
(1R,4S)-3-phenyl-2-oxa-3-azabicyclo[2.2.2]octan-6-one |
InChI |
InChI=1S/C12H13NO2/c14-11-8-10-6-7-12(11)15-13(10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2/t10-,12+/m0/s1 |
Clave InChI |
RQRKVNCLIKAHKJ-CMPLNLGQSA-N |
SMILES isomérico |
C1C[C@@H]2C(=O)C[C@H]1N(O2)C3=CC=CC=C3 |
SMILES canónico |
C1CC2C(=O)CC1N(O2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


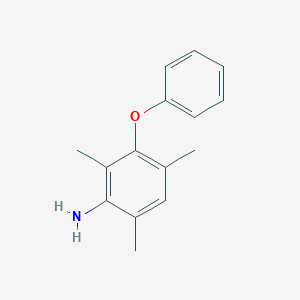
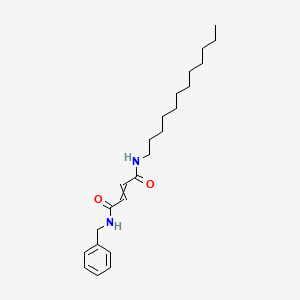
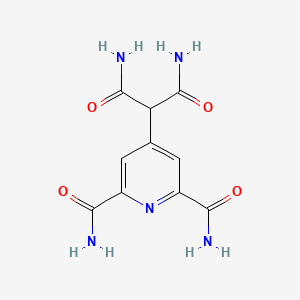
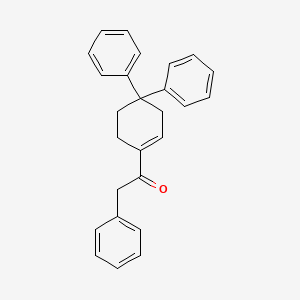
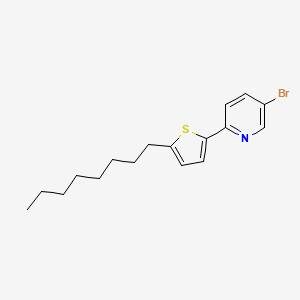
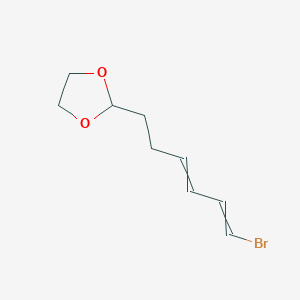
![1-[(2,3,4,5-Tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12535661.png)
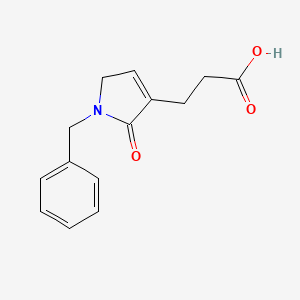
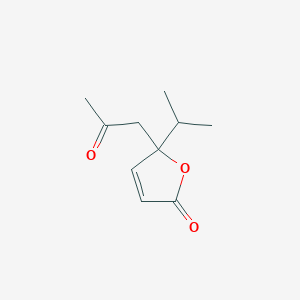

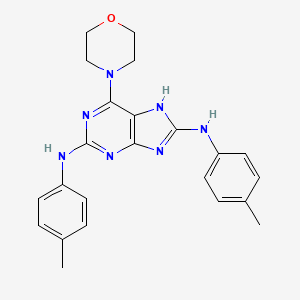
![2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzothiazole](/img/structure/B12535683.png)
![{4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(3-iodophenyl)methanone](/img/structure/B12535684.png)
![13,15,28,30-tetrachloro-2,11,17,26-tetraoxahexacyclo[14.14.3.04,9.012,33.019,24.027,31]tritriaconta-1(31),4,6,8,12(33),13,15,19,21,23,27,29-dodecaene](/img/structure/B12535702.png)
